molecular formula C27H23BrN2O5 B10890684 N-benzyl-2-{2-bromo-6-ethoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetamide

N-benzyl-2-{2-bromo-6-ethoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetamide

Cat. No.: B10890684
M. Wt: 535.4 g/mol
InChI Key: XQXYSTGMLMXURP-HMAPJEAMSA-N
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Description

N~1~-BENZYL-2-(2-BROMO-6-ETHOXY-4-{[5-OXO-2-PHENYL-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENOXY)ACETAMIDE is a complex organic compound that features a benzyl group, a brominated ethoxyphenoxy moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-BENZYL-2-(2-BROMO-6-ETHOXY-4-{[5-OXO-2-PHENYL-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENOXY)ACETAMIDE typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N~1~-BENZYL-2-(2-BROMO-6-ETHOXY-4-{[5-OXO-2-PHENYL-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-BENZYL-2-(2-BROMO-6-ETHOXY-4-{[5-OXO-2-PHENYL-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENOXY)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-BENZYL-2-(2-BROMO-6-ETHOXY-4-{[5-OXO-2-PHENYL-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENOXY)ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole ring and benzyl group are likely involved in these interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-BENZYL-2-(2-BROMO-6-ETHOXY-4-{[5-OXO-2-PHENYL-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENOXY)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its brominated ethoxyphenoxy moiety and oxazole ring make it particularly versatile for various synthetic and research applications.

Properties

Molecular Formula

C27H23BrN2O5

Molecular Weight

535.4 g/mol

IUPAC Name

N-benzyl-2-[2-bromo-6-ethoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetamide

InChI

InChI=1S/C27H23BrN2O5/c1-2-33-23-15-19(14-22-27(32)35-26(30-22)20-11-7-4-8-12-20)13-21(28)25(23)34-17-24(31)29-16-18-9-5-3-6-10-18/h3-15H,2,16-17H2,1H3,(H,29,31)/b22-14-

InChI Key

XQXYSTGMLMXURP-HMAPJEAMSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)Br)OCC(=O)NCC4=CC=CC=C4

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)Br)OCC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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